molecular formula C13H11N3O2S B5547436 N-[2-(pyrimidin-2-ylsulfanyl)acetyl]benzamide

N-[2-(pyrimidin-2-ylsulfanyl)acetyl]benzamide

Cat. No.: B5547436
M. Wt: 273.31 g/mol
InChI Key: DIEADJBGNMZLLX-UHFFFAOYSA-N
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Description

N-[2-(pyrimidin-2-ylsulfanyl)acetyl]benzamide is a compound that features a pyrimidine ring attached to a benzamide moiety via a sulfanylacetyl linker. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(pyrimidin-2-ylsulfanyl)acetyl]benzamide typically involves the following steps:

    Formation of the Pyrimidine Derivative: The pyrimidine ring is synthesized through a series of reactions starting from readily available precursors such as 2-aminopyrimidine.

    Introduction of the Sulfanylacetyl Linker: The sulfanylacetyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a haloacetyl derivative.

    Coupling with Benzamide: The final step involves coupling the sulfanylacetyl-pyrimidine intermediate with benzoyl chloride in the presence of a base to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyrimidin-2-ylsulfanyl)acetyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

    Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(pyrimidin-2-ylsulfanyl)acetyl]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-[2-(pyrimidin-2-ylsulfanyl)acetyl]benzamide can be compared with other pyrimidine derivatives:

Properties

IUPAC Name

N-(2-pyrimidin-2-ylsulfanylacetyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c17-11(9-19-13-14-7-4-8-15-13)16-12(18)10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEADJBGNMZLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781814
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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